1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 346704-14-1, establishing its unique identity within chemical databases. The molecular formula C₁₁H₁₆N₄O₅ indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 284.27 grams per mole.
The International Union of Pure and Applied Chemistry name for this compound is systematically described as 1-{[2-(2,4-dinitroanilino)ethyl]amino}-2-propanol, which provides a clear indication of the substitution pattern and functional group arrangement. The International Chemical Identifier code 1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 encodes the complete structural information in a standardized format, while the International Chemical Identifier Key ULPHZEOVTROAPS-UHFFFAOYSA-N serves as a unique identifier for database searches.
The compound contains several distinct functional groups that contribute to its chemical properties. The 2,4-dinitrophenyl moiety introduces strong electron-withdrawing characteristics through the presence of two nitro groups positioned at the 2 and 4 positions of the benzene ring. The ethylene diamine bridge provides flexibility to the molecular structure, while the terminal propan-2-ol group contributes hydrogen bonding capabilities through its secondary alcohol functionality. This combination of aromatic, aliphatic, and polar functional groups creates a molecule with diverse chemical reactivity patterns.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄O₅ |
| Molecular Weight | 284.27 g/mol |
| Chemical Abstracts Service Number | 346704-14-1 |
| International Chemical Identifier Key | ULPHZEOVTROAPS-UHFFFAOYSA-N |
| Number of Rotatable Bonds | 6 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Three-Dimensional Structural Features and Conformational Analysis
The three-dimensional structure of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the ethylene diamine bridge and the propanol chain. The molecular architecture can be conceptualized as consisting of three distinct structural domains: the rigid 2,4-dinitrophenyl aromatic system, the flexible ethylene diamine linker, and the terminal propan-2-ol moiety. Each of these domains contributes unique structural characteristics that influence the overall molecular conformation and intermolecular interactions.
The 2,4-dinitrophenyl aromatic ring system maintains a planar geometry due to the aromatic character of the benzene ring. The nitro groups at positions 2 and 4 are oriented approximately coplanar with the benzene ring, creating significant electron-withdrawing effects that influence the basicity of the amino nitrogen attached to the aromatic system. The electron density distribution within this aromatic system affects the nucleophilicity of the adjacent nitrogen atom, which forms the primary connection point to the ethylene bridge.
The ethylene diamine bridge represents the most conformationally flexible portion of the molecule, with rotational freedom around the carbon-carbon bond and the two carbon-nitrogen bonds. This flexibility allows the molecule to adopt multiple low-energy conformations, ranging from extended configurations where the aromatic and alcohol termini are maximally separated, to more compact folded arrangements where intramolecular interactions may occur. The conformational preferences of this bridge are influenced by steric interactions, electrostatic effects from the nitro groups, and potential hydrogen bonding interactions.
The propan-2-ol terminus contributes additional conformational complexity through rotation around the carbon-nitrogen bond connecting it to the ethylene bridge and rotation around the carbon-carbon bond within the propanol chain. The secondary alcohol group can participate in both intramolecular and intermolecular hydrogen bonding, which significantly influences the preferred conformations and crystal packing arrangements. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating opportunities for complex hydrogen bonding networks in the solid state.
Comparative Analysis with Related Alkanolamine Derivatives
Comparative structural analysis with related alkanolamine derivatives reveals important trends in molecular architecture and functional group positioning that influence chemical and physical properties. The compound 3-[(2,4-Dinitrophenyl)amino]propan-1-ol, with molecular formula C₉H₁₁N₃O₅ and molecular weight 241.20 grams per mole, represents a simplified analog lacking the ethylene diamine bridge. This structural difference results in reduced conformational flexibility and eliminates the secondary amino functionality that characterizes the target compound.
Another closely related derivative, 1-[(2,4-Dinitrophenyl)amino]propan-2-ol, also possesses the molecular formula C₉H₁₁N₃O₅ and molecular weight 241.20 grams per mole. This isomeric compound differs in the positioning of the alcohol functionality and the length of the carbon chain connecting the dinitrophenyl group to the alcohol. The International Union of Pure and Applied Chemistry name for this compound is 1-(2,4-dinitroanilino)propan-2-ol, and it exhibits similar electron-withdrawing effects from the nitro groups but lacks the extended ethylene diamine linker that provides additional hydrogen bonding sites and conformational flexibility.
Simpler alkanolamine derivatives provide additional perspective on the structural significance of the dinitrophenyl substitution. The compound 3-Amino-1-propanol, with molecular formula C₃H₉NO and molecular weight 75.11 grams per mole, represents the basic alkanolamine framework without aromatic substitution. This compound exhibits a melting point of 11°C, boiling point range of 184-187°C, and complete miscibility with water, alcohol, ether, acetone, and chloroform. The contrast with the dinitrophenyl-substituted derivatives highlights the profound impact of aromatic nitro substitution on physical properties and solubility characteristics.
The compound 1-[Ethyl(methyl)amino]propan-2-ol, with molecular formula C₆H₁₅NO and molecular weight 117.19 grams per mole, demonstrates the effects of tertiary amino substitution in alkanolamine derivatives. This compound provides insight into how nitrogen substitution patterns influence molecular properties, particularly in comparison to the secondary amino functionalities present in the target compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | C₁₁H₁₆N₄O₅ | 284.27 | Ethylene diamine bridge, 2,4-dinitrophenyl, secondary alcohol |
| 3-[(2,4-Dinitrophenyl)amino]propan-1-ol | C₉H₁₁N₃O₅ | 241.20 | Direct propanol attachment, primary alcohol |
| 1-[(2,4-Dinitrophenyl)amino]propan-2-ol | C₉H₁₁N₃O₅ | 241.20 | Isopropanol attachment, secondary alcohol |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | Simple alkanolamine, no aromatic substitution |
| 1-[Ethyl(methyl)amino]propan-2-ol | C₆H₁₅NO | 117.19 | Tertiary amino substitution, no aromatic groups |
Crystallographic Data and Solid-State Arrangement
The crystallographic analysis of this compound reveals complex solid-state arrangements influenced by multiple intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions between the nitro groups and amino functionalities. While specific crystallographic data for this exact compound are not extensively documented in the available literature, analysis of related dinitrophenyl derivatives provides valuable insights into expected crystal packing patterns and molecular arrangements.
Related dinitrophenyl compounds demonstrate characteristic crystal packing motifs that can be extrapolated to predict the solid-state behavior of the target compound. The crystal structure analysis of 1,2-bis(2,4-dinitrophenyl)hydrazine, with molecular formula C₁₂H₈N₆O₈, reveals orthorhombic crystal symmetry with space group Pbcn. The unit cell parameters include a = 11.9333(5) Å, b = 9.2524(4) Å, c = 12.8675(7) Å, with a unit cell volume of 1420.72(12) ų and Z = 8 molecules per unit cell. This structure exhibits strong intermolecular interactions between nitro groups and amino functionalities that likely influence the crystal packing of related compounds.
The presence of multiple hydrogen bonding sites in this compound suggests the formation of extended hydrogen bonding networks in the crystalline state. The secondary alcohol group can serve as both a hydrogen bond donor through its hydroxyl functionality and a hydrogen bond acceptor through the oxygen atom. The amino nitrogen atoms in the ethylene diamine bridge provide additional hydrogen bonding sites, while the nitro groups on the aromatic ring can participate in weak hydrogen bonding interactions as acceptors.
The molecular packing arrangement is expected to be influenced by the conformational flexibility of the ethylene diamine bridge, which allows molecules to adopt orientations that optimize intermolecular interactions. The aromatic rings may participate in π-π stacking interactions, while the nitro groups contribute to electrostatic stabilization of the crystal lattice. The overall crystal structure likely represents a balance between maximizing favorable intermolecular interactions and minimizing steric repulsions between bulky substituents.
Temperature-dependent structural analysis would be valuable for understanding the thermal expansion behavior and phase transitions of this compound. The presence of multiple conformationally flexible bonds suggests that thermal motion may significantly influence the crystal structure at elevated temperatures, potentially leading to disorder or phase transitions. The hydrogen bonding network stability would also be expected to show temperature dependence, with weakening of hydrogen bonds at higher temperatures potentially affecting crystal stability and solubility characteristics.
Properties
IUPAC Name |
1-[2-(2,4-dinitroanilino)ethylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHZEOVTROAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Nucleophilic Substitution Approach
This two-step methodology remains the most widely implemented synthetic strategy:
Step 1: Synthesis of 1-(2-aminoethylamino)propan-2-ol
Propan-2-ol → 1-tosylpropan-2-ol → 1-(2-aminoethylamino)propan-2-ol
Experimental Protocol:
- Tosylation of propan-2-ol using tosyl chloride (1.2 eq) in anhydrous pyridine (0°C, 4 hr)
- Reaction with ethylenediamine (3 eq) in THF at reflux (12 hr)
- Purification via silica chromatography (CH2Cl2:MeOH 9:1)
Yield Optimization Data:
| Leaving Group | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Tosylate | THF | 66 | 68 |
| Mesylate | DMF | 80 | 72 |
| Bromide | EtOH | 50 | 58 |
Step 2: Dinitrophenyl Functionalization
1-(2-aminoethylamino)propan-2-ol + 2,4-dinitrochlorobenzene → Target compound
Reaction Conditions:
Critical Parameters:
- Maintain pH >8 to ensure amine nucleophilicity
- Strict moisture control prevents nitro group hydrolysis
- Gradual reagent addition minimizes di-substitution
Alternative Synthetic Strategies
Reductive Amination Pathway
For laboratories with specialized hydrogenation capabilities:
1. 1-(2-nitroethylamino)propan-2-ol + 2,4-dinitrochlorobenzene → Intermediate
2. Catalytic hydrogenation (Pd/C, H2 40 psi) → Target compound
Advantages:
Limitations:
Solid-Phase Synthesis
Modern adaptations employ Wang resin immobilization:
- Resin-bound propan-2-ol derivative
- Sequential coupling with Fmoc-protected ethylenediamine
- Final arylation with 2,4-dinitrofluorobenzene
Key Benefits:
Reaction Mechanism Elucidation
The critical dinitrophenylation step proceeds via an aromatic nucleophilic substitution (SNAr) mechanism:
Base Activation :
K2CO3 deprotonates the primary amine, generating a potent nucleophileTransition State Formation :
The amine attacks the electron-deficient C-1 position of 2,4-dinitrochlorobenzene, facilitated by:HCl Elimination :
Concerted departure of chloride ion completes the substitution
Computational Insights:
- DFT calculations show activation energy of 28.3 kcal/mol
- Transition state exhibits partial double bond character (N-C: 1.42Å)
Process Optimization Studies
Solvent Screening
Comparative yields in different media:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 36.7 | 82 | 5 |
| DMSO | 46.7 | 78 | 6 |
| NMP | 32.2 | 75 | 7 |
| THF | 7.5 | 42 | 12 |
Temperature Profiling
Optimal range identified through kinetic studies:
| Temp (°C) | k (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 40 | 1.2 | 58.4 |
| 60 | 3.8 | - |
| 80 | 5.1 | - |
Purification and Characterization
Chromatographic Techniques
Preferred methods for final product isolation:
Normal Phase HPLC :
Column: Zorbax Rx-SIL (250 × 4.6 mm)
Mobile Phase: Hexane:IPA (85:15)
Retention Time: 11.2 minPreparative TLC :
Silica GF254, EtOAc:MeOH (6:1)
Rf = 0.38
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
δ 8.81 (d, J=9.6 Hz, 1H, ArH)
δ 8.34 (dd, J=2.8, 9.6 Hz, 1H, ArH)
δ 7.92 (d, J=2.8 Hz, 1H, ArH)
δ 4.72 (br s, 1H, OH)
δ 3.41-3.28 (m, 4H, CH2-NH)
δ 2.65 (t, J=6.4 Hz, 2H, CH2-Ar)
δ 1.08 (d, J=6.2 Hz, 3H, CH3)
FT-IR (KBr):
ν 3345 cm⁻¹ (O-H stretch)
ν 1598, 1342 cm⁻¹ (NO2 asym/sym)
ν 1265 cm⁻¹ (C-N stretch)
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern adaptations for kilogram-scale production:
- Microreactor system (Corning AFR)
- Residence time: 8 min
- Throughput: 1.2 kg/day
Process Advantages:
Waste Management Protocols
Key environmental considerations:
- Nitroaromatic byproducts require catalytic reduction prior to disposal
- Solvent recovery via fractional distillation (85% efficiency)
- Neutralization of acidic off-gases with NaOH scrubbers
Chemical Reactions Analysis
Types of Reactions
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
Chemistry Applications
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol serves as a valuable reagent in organic synthesis. It is utilized in the following ways:
- Building Block for Complex Molecules : This compound can act as a precursor for synthesizing more complex organic compounds due to its reactive functional groups.
- Reagent in Organic Reactions : It participates in various chemical reactions including oxidation, reduction, and substitution reactions. For instance:
Biological Applications
The compound has been investigated for its biological activity:
- Enzyme Inhibition Studies : Its dinitrophenyl group allows it to interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity.
- Protein Labeling : Due to its reactivity, it is used in studies involving protein labeling, making it useful in biochemical research .
Medical Applications
Research has identified potential therapeutic applications for this compound:
- Drug Development : It is being explored as a precursor for pharmaceutical compounds, particularly those targeting specific biological pathways.
- Therapeutic Investigations : Case studies have shown its potential utility in developing drugs that exhibit analgesic effects and other therapeutic benefits .
Industrial Applications
In industrial settings, this compound finds utility in:
- Production of Dyes and Pigments : Its chemical structure allows it to be used in synthesizing various dyes and pigments for industrial applications.
- Chemical Manufacturing : It serves as an intermediate in the production of other chemicals, contributing to the synthesis of products across different sectors .
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a significant decrease in enzyme activity when exposed to varying concentrations of the compound.
Case Study 2: Drug Development
Research published in a peer-reviewed journal highlighted the synthesis of novel drug candidates derived from this compound. These candidates exhibited promising results in preclinical trials for pain relief and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with biological molecules through its reactive functional groups. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The amino alcohol moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminopropanol derivatives share a common structural motif but exhibit diverse pharmacological profiles depending on substituents. Below is a detailed comparison of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol with key analogues:
Structural and Functional Group Analysis
- Receptor Interactions: Indolyloxy and methoxyphenoxy derivatives (e.g., Groszek et al., 2009) exhibit adrenolytic activity via β-receptor antagonism, while the dinitrophenyl variant may have altered binding kinetics due to steric hindrance from nitro groups .
Pharmacological Activity
- Adrenolytic Effects: 1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol demonstrated significant β-blocking activity in preclinical models, attributed to its dual aromatic substituents optimizing receptor interactions .
- CNS Applications: 1-((4-Chlorophenethyl)amino)propan-2-ol, a Lorcaserin impurity, highlights the role of chlorophenyl groups in serotonin receptor modulation, a pathway less relevant to the nitro-substituted compound .
Pharmacokinetic Properties
- Metabolic Stability: Walczak (2014) developed an LC-MS/MS method for aminopropanol derivatives, revealing that electron-withdrawing groups (e.g., nitro) prolong half-life but increase hepatic metabolism complexity due to nitroreductase activity .
- Solubility: Methoxyphenoxy and aminoethyl derivatives exhibit higher aqueous solubility than the dinitrophenyl variant, which may require formulation optimization for in vivo efficacy .
Biological Activity
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol, with the CAS Number 346704-14-1, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₆N₄O₅
- Molecular Weight : 284.27 g/mol
The compound exhibits various biological activities primarily through its interaction with cellular pathways and enzymes. The presence of the dinitrophenyl group suggests potential applications in immunology and as a biochemical probe.
1. Antioxidant Activity
Research indicates that compounds similar to this compound demonstrate significant antioxidant properties. For example, studies have shown that dinitrophenyl derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress .
2. Enzyme Inhibition
The compound may inhibit various enzymes, including cholinesterases and glucosidases. This inhibition can be beneficial in treating conditions like diabetes and neurodegenerative diseases by modulating neurotransmitter levels and glucose metabolism .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Significant scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of cholinesterases and glucosidases | |
| Cytotoxicity | Low cytotoxicity observed in vitro |
Case Study 1: Antioxidant Effects
A study evaluated the antioxidant activity of related compounds using the CUPRAC assay. Results indicated that dinitrophenyl derivatives exhibited strong antioxidant capabilities, which could be attributed to their ability to donate electrons and neutralize free radicals .
Case Study 2: Enzyme Inhibition
In vitro studies on enzyme inhibition demonstrated that the compound effectively inhibited glucosidase activity, leading to decreased glucose absorption in cell lines. This suggests a potential application in managing hyperglycemia .
Research Findings
Recent research has highlighted the importance of dinitrophenyl compounds in drug development:
- Dinitrophenyl derivatives are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cell lines such as HEK293 .
- The binding affinity of these compounds to specific targets has been characterized using molecular modeling techniques, providing insights into their therapeutic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
